Ethyl-2,2,2-D3-triphenylphosphonium bromide
Description
Chemical Identity and Isotopic Labeling Significance
This compound possesses the molecular formula C20H17D3BrP and exhibits a molecular weight of 374.276 daltons. The compound is systematically named as triphenyl(2,2,2-trideuterioethyl)phosphanium bromide according to International Union of Pure and Applied Chemistry nomenclature conventions. The Chemical Abstracts Service has assigned this compound the registry number 1560-55-0, establishing its unique chemical identity within the literature.
The structural architecture of this compound centers around a quaternary phosphonium cation featuring tetrahedral geometry at the phosphorus center. Three phenyl groups provide substantial steric bulk while maintaining the compound's stability, and the ethyl substituent bears the distinctive isotopic modification. The deuterium atoms specifically replace the three hydrogen atoms of the terminal methyl group, creating a trideuterated ethyl functionality that retains chemical similarity to the parent compound while offering distinct analytical advantages.
The isotopic labeling significance of this compound extends beyond simple analytical differentiation. Deuterium incorporation provides several analytical advantages including distinct mass spectrometric signatures that enable precise tracking of the compound through complex reaction sequences. The kinetic isotope effects associated with carbon-deuterium bonds compared to carbon-hydrogen bonds offer insights into reaction mechanisms, particularly in processes where the deuterated positions undergo bond-forming or bond-breaking events. Furthermore, the deuterium labels serve as internal standards in quantitative analytical methods and enable the study of metabolic pathways when incorporated into biological systems.
The strategic placement of deuterium atoms in the terminal methyl position creates minimal perturbation to the compound's chemical reactivity while maximizing analytical utility. This positioning ensures that the deuterium labels remain intact during many common synthetic transformations involving the phosphonium center, allowing researchers to track molecular fragments and study reaction pathways with enhanced precision. The high isotopic purity achieved in commercial preparations, typically exceeding 99 atom percent deuterium content, ensures reliable analytical results and consistent experimental outcomes.
Historical Development of Deuterated Phosphonium Salts
The development of deuterated phosphonium salts emerged from the broader historical context of organophosphorus chemistry and isotopic labeling methodology. Early investigations into phosphonium salt chemistry began in the mid-twentieth century, coinciding with Georg Wittig's pioneering work on phosphorus ylides and their applications in alkene synthesis. Wittig's Nobel Prize-winning discovery in 1954 established the foundation for subsequent developments in phosphonium salt chemistry, including the exploration of isotopically labeled variants.
The specific development of deuterated phosphonium salts gained momentum during the 1960s and 1970s as researchers recognized the analytical advantages of isotopic labeling for mechanistic studies. Early synthetic approaches focused on deuterium incorporation through exchange reactions with deuterated solvents, particularly dimethyl sulfoxide-d6, under basic conditions. These initial methodologies, while effective, often suffered from incomplete deuterium incorporation and required careful optimization of reaction conditions to achieve satisfactory isotopic purity.
Significant advances in deuterated phosphonium salt synthesis occurred during the 1980s and 1990s as improved synthetic methodologies were developed. The introduction of catalytic deuteration methods using transition metal catalysts, particularly ruthenium and iridium systems, revolutionized the field by enabling more efficient and selective deuterium incorporation. These catalytic approaches allowed for the preparation of extensively deuterated phosphonium salts with high isotopic purity and improved chemical yields.
Recent developments in the twenty-first century have focused on expanding the scope and accessibility of deuterated phosphonium salt synthesis. Advanced methodologies now enable the preparation of selectively deuterated variants through precision synthetic routes, allowing researchers to introduce deuterium labels at specific positions within the phosphonium structure. The development of radical-based deuteration strategies has further expanded the synthetic toolkit, enabling the preparation of deuterated alkyl phosphonium salts under mild conditions using inexpensive deuterium sources such as heavy water.
Contemporary research has also emphasized the development of deuterated phosphonium salts as radical deuteration reagents, expanding their utility beyond traditional Wittig chemistry applications. These advances have been driven by the growing recognition of deuterium's therapeutic potential and the need for isotopically labeled compounds in pharmaceutical development and metabolic studies. The establishment of reliable synthetic protocols has made deuterated phosphonium salts increasingly accessible to the broader scientific community, facilitating their adoption in diverse research applications.
Role in Modern Organometallic and Radical Chemistry
This compound occupies a central position in modern organometallic chemistry, serving multiple functions as both a synthetic intermediate and an analytical tool. In traditional Wittig chemistry, this deuterated phosphonium salt enables the synthesis of isotopically labeled alkenes through ylide formation and subsequent condensation with carbonyl compounds. The deuterium labels provide valuable mechanistic insights into the stereochemical course of alkene formation and allow researchers to distinguish between competing reaction pathways.
The compound's role in radical chemistry has expanded significantly with recent developments in radical deuteration methodologies. Research has demonstrated that deuterated alkyl phosphonium salts can serve as effective radical deuteration reagents under photochemical conditions. These applications utilize the phosphonium salt's ability to generate alkyl radicals upon photolytic activation, enabling the selective introduction of deuterated alkyl groups into various molecular frameworks. The deuterium content is preserved throughout these radical processes, making this compound particularly valuable for preparing isotopically labeled heterocyclic compounds and complex molecular architectures.
Advanced synthetic applications have demonstrated the compound's utility in preparing deuterated pharmaceutical intermediates and bioactive molecules. The ability to introduce deuterium labels selectively through phosphonium-mediated reactions has proven particularly valuable in drug discovery and development programs, where isotopic labeling is essential for pharmacokinetic studies and metabolic pathway elucidation. Recent work has shown that deuterated phosphonium salts can be incorporated into live-cell imaging protocols, enabling real-time monitoring of cellular uptake and distribution processes through Raman spectroscopy.
The compound's applications in organometallic chemistry extend to catalytic processes where phosphonium salts serve as ligand precursors or reaction mediators. Deuterated variants provide enhanced analytical capabilities for studying catalyst mechanisms and optimizing reaction conditions. The isotopic labels allow researchers to distinguish between different phosphorus-containing species in complex catalytic mixtures and track the fate of phosphonium-derived fragments throughout catalytic cycles.
Contemporary research has also explored the use of deuterated phosphonium salts in aqueous reaction systems, expanding their utility beyond traditional organic solvents. Studies have shown that these compounds can participate in aqueous Wittig reactions under carefully controlled conditions, opening new possibilities for environmentally friendly synthetic protocols. The deuterium labels provide additional analytical advantages in aqueous systems, where traditional analytical methods may be complicated by solvent interference or competing side reactions.
The development of programmable deuteration sequences using phosphonium salts has emerged as a particularly promising area of research. These methodologies enable the sequential introduction of deuterium labels at multiple positions within target molecules, providing unprecedented control over isotopic labeling patterns. Such approaches are particularly valuable for preparing complex deuterated compounds required for advanced pharmaceutical research and mechanistic studies.
Properties
IUPAC Name |
triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXDQQHTCHJ-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-55-0 | |
| Record name | Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-D3-triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with ethyl bromide-2,2,2-d3. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction proceeds as follows:
(C6H5)3P+CD3CH2Br→(C6H5)3P+CD3CH2Br−
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl-2,2,2-D3-triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyl-2,2,2-D3-triphenylphosphonium hydroxide.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis : Ethyl-2,2,2-D3-triphenylphosphonium bromide serves as an important reagent in organic synthesis. It is utilized in the Wittig reaction, which is a method for forming alkenes by reacting phosphonium salts with carbonyl compounds. This compound allows for the introduction of deuterium labels into organic molecules, which is crucial for tracing studies and understanding reaction mechanisms .
Case Study : In a study involving the synthesis of isotopically labeled compounds, this compound was used to produce deuterated analogs of acetylcholinesterase inhibitors. The compound reacted with ketones to yield a mixture of olefins with high chemical yields, demonstrating its utility in producing labeled compounds for pharmacological studies .
Pharmaceutical Applications
Drug Development : The compound is significant in the pharmaceutical industry for synthesizing drug candidates. Its ability to introduce deuterium into molecular structures can enhance the metabolic stability and pharmacokinetic properties of drugs. For instance, deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, leading to potentially improved therapeutic profiles .
Case Study : Research has indicated that deuterated versions of drugs can reduce side effects and enhance efficacy. This compound's role in synthesizing such compounds highlights its relevance in developing safer and more effective medications .
Environmental Applications
Pollution Cleanup : The compound has been explored for its potential in environmental remediation efforts. It has applications in cleaning up oil spills and other hazardous materials due to its ability to interact with organic pollutants effectively. When deployed in aqueous environments, it can facilitate the breakdown of contaminants .
Cosmetic and Consumer Products
Cosmetics : this compound is found in various cosmetic formulations. Its properties make it suitable for use as an emulsifier or stabilizer in products like creams and lotions. It contributes to the texture and performance of these formulations .
Household Products : The compound is also used in household items such as smoke detectors and cleaning agents. Its ability to react under specific conditions can be harnessed for safety applications where detection of heat or fire is critical .
Safety Considerations
While this compound has diverse applications, it is essential to handle this compound with care due to its potential hazards. It can be toxic if ingested or inhaled and may pose environmental risks if not managed properly .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemical Synthesis | Wittig reactions for alkene formation |
| Pharmaceutical Development | Synthesis of deuterated drug candidates |
| Environmental Remediation | Oil spill cleanup and pollutant degradation |
| Cosmetics | Emulsifier/stabilizer in creams and lotions |
| Household Products | Smoke detectors and cleaning agents |
Mechanism of Action
The mechanism of action of Ethyl-2,2,2-D3-triphenylphosphonium bromide involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphonium group. The deuterium atoms provide stability and allow for tracing in metabolic studies. The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction reactions, affecting biochemical pathways and processes.
Comparison with Similar Compounds
Ethyltriphenylphosphonium Bromide (Non-Deuterated)
- Molecular Formula : C₂₀H₂₀BrP
- Molecular Weight : 371.26 g/mol
- Key Differences: Lacks deuterium, resulting in a lower molecular weight (Δ = 3.00 g/mol). Used widely in Wittig reactions to generate alkenes, whereas the deuterated variant is preferred for isotopic tracing . Physical properties (e.g., solubility, melting point) differ slightly; for example, the non-deuterated form has a melting point of ~150°C (decomposition) .
(Ethoxycarbonylmethyl)triphenylphosphonium Bromide
- Molecular Formula : C₂₂H₂₂BrO₂P
- Molecular Weight : 429.3 g/mol
- Key Differences :
- Contains an ethoxycarbonylmethyl group, enhancing reactivity in Wittig reactions to form α,β-unsaturated esters .
- Hygroscopic and soluble in water, unlike the deuterated ethyl analog, which may exhibit altered solubility due to deuterium .
- Used in synthesizing complex organic molecules, whereas the deuterated compound is niche for mechanistic studies .
(2-Naphthylmethyl)triphenylphosphonium Bromide
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium Bromide
- Molecular Formula : C₂₉H₂₈BrO₃P
- Molecular Weight : 543.4 g/mol
- Higher molecular weight and altered electronic properties compared to the deuterated ethyl analog .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Solubility and Stability Comparison
Biological Activity
Ethyl-2,2,2-D3-triphenylphosphonium bromide (TPP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of mitochondrial targeting and cancer therapy. This compound is characterized by its triphenylphosphonium (TPP) moiety, which allows for selective accumulation in mitochondria due to the negative membrane potential of these organelles. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to target mitochondria. The TPP moiety facilitates the compound's accumulation in mitochondrial environments, where it can exert various effects:
- Mitochondrial Membrane Potential : The positive charge of TPP allows it to cross the mitochondrial membrane and accumulate in the mitochondrial matrix, exploiting the negative membrane potential characteristic of healthy cells.
- Reactive Oxygen Species (ROS) Modulation : TPP compounds have been shown to influence ROS levels within mitochondria, which can lead to oxidative stress in cancer cells while protecting normal cells from damage .
- Inhibition of Mitochondrial Respiration : Some studies indicate that TPP derivatives can inhibit mitochondrial respiration, leading to reduced ATP production and triggering apoptosis in cancer cells .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's cytotoxicity is influenced by several factors:
- Cell Line Sensitivity : this compound has been tested against multiple human cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. Results indicate that the compound effectively inhibits cell growth at low micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HST-116 | 5.0 | Inhibition of mitochondrial respiration |
| A375 | 4.5 | Induction of apoptosis |
| PC-3 | 6.0 | ROS modulation and oxidative stress |
| T-47D | 5.5 | Disruption of ATP synthesis |
Selectivity Towards Cancer Cells
One of the notable features of this compound is its selectivity for cancer cells over normal cells. This selectivity is attributed to the higher mitochondrial membrane potential in cancer cells compared to normal cells, allowing for preferential accumulation and enhanced cytotoxicity .
Case Studies
- Study on Mitochondrial Targeting : A study evaluated the effects of TPP conjugates on mitochondrial function in cancer cells. The results showed that these compounds could significantly impair mitochondrial respiration and induce apoptosis selectively in tumor cells while sparing normal tissues .
- In Vivo Efficacy : In a mouse model of cancer, this compound demonstrated a substantial reduction in tumor growth compared to controls. The mechanism was linked to increased ROS production leading to apoptosis in tumor cells .
Safety Profile
While this compound shows promise as an anticancer agent, its safety profile must also be considered:
- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits moderate toxicity towards normal lung embryo cells but maintains a favorable safety margin compared to its effects on cancer cell lines .
| Parameter | Result |
|---|---|
| Normal Cell Toxicity | Moderate |
| Cancer Cell Toxicity | High |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl-2,2,2-D3-triphenylphosphonium bromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using deuterated ethyl precursors and triphenylphosphine. For example, in analogous syntheses, brominated ketones (e.g., p-bromophenacyl chloride) are reacted with 4-(triphenylphosphanylidene)acetic acid derivatives under reflux in dichloromethane (DCM) for 12 hours . Key parameters include:
- Solvent : DCM or acetone for solubility and inertness.
- Temperature : Reflux (40–50°C) to drive the reaction.
- Purification : Washing with diethyl ether to remove excess triphenylphosphine and concentrating under reduced pressure .
- Yield Optimization : Stoichiometric excess of triphenylphosphine (2:1 ratio to halide) ensures complete conversion .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Multi-modal spectroscopic analysis is critical:
- 1H/13C NMR : Deuterium incorporation (D3) eliminates signals for ethyl protons at δ ~1.3 ppm, while aromatic protons from triphenyl groups appear at δ 7.2–7.8 ppm .
- IR Spectroscopy : Absence of C-H stretches (~2900 cm⁻¹) in the deuterated ethyl group confirms isotopic labeling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) shows the molecular ion peak at m/z 501.18 ([M-Cl]+), with a +3 Da shift due to D3 substitution .
Advanced Research Questions
Q. How does deuterium labeling (D3) in the ethyl group affect the compound’s reactivity in Wittig reactions?
- Methodological Answer : Isotopic substitution can alter reaction kinetics and regioselectivity. For example:
- Kinetic Isotope Effect (KIE) : Deuterium reduces C-H(D) vibrational frequencies, potentially slowing proton-transfer steps in ylide formation.
- Stereochemical Analysis : Compare yields and stereoselectivity in Wittig olefinations using deuterated vs. non-deuterated analogs. Controlled experiments in DCM/THF under inert atmospheres are recommended .
Q. What role does this compound play in Rh(III)-catalyzed C-H activation?
- Methodological Answer : The phosphonium salt acts as a transient directing group (TDG) in C-H functionalization. A typical protocol involves:
Pre-coordination of the phosphonium group to Rh(III), enabling regioselective C-H bond cleavage.
Deuteration studies (D3) track hydrogen/deuterium exchange at the ethyl group to map mechanistic pathways .
- Key Data : XPS or EXAFS can confirm Rh-P interaction, while deuterium-labeled byproducts in LC-MS indicate competing pathways .
Q. How can this compound be applied in mitochondrial-targeted drug delivery systems?
- Methodological Answer : Triphenylphosphonium (TPP+) derivatives accumulate in mitochondria due to the membrane potential. For Ethyl-D3-TPPBr:
- Synthesis of Conjugates : React the bromide with carboxylate-containing drugs (e.g., doxorubicin) via nucleophilic substitution.
- In Vitro Validation : Use fluorescence probes (e.g., JC-1) to compare mitochondrial uptake efficiency vs. non-deuterated analogs .
- Advanced Consideration : Deuterium may enhance metabolic stability in vivo, requiring pharmacokinetic studies in model organisms .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported melting points for analogous triphenylphosphonium salts?
- Analysis : Variations arise from hygroscopicity and polymorphic forms. For example:
- (3-Ethoxycarbonyl-4-phenylfuran-2-yl-methyl)triphenylphosphonium bromide melts at 75°C , while (4-carboxybutyl)triphenylphosphonium bromide melts at 97–99°C .
Q. Why do some syntheses report low yields despite stoichiometric excess of triphenylphosphine?
- Root Cause : Competing side reactions (e.g., oxidation of phosphine to phosphine oxide) or incomplete halide displacement.
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
